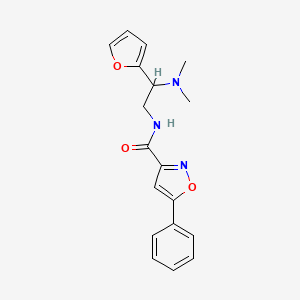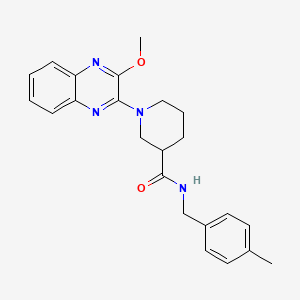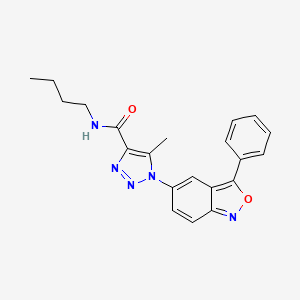
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, an oxazole ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone, in the presence of a base.
Coupling Reactions: The final step involves coupling the furan and oxazole rings with the carboxamide group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under the influence of oxidizing agents like potassium permanganate.
Reduction: The oxazole ring can be reduced to form dihydrooxazole using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione.
Reduction: Dihydrooxazole.
Substitution: Quaternary ammonium salts.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzyme active sites, leading to inhibition of enzyme activity. The dimethylamino group can enhance the binding affinity of the compound to receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(dimethylamino)ethyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the furan ring, which may affect its biological activity.
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5-phenyl-1,2-oxazole-3-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical reactivity.
Uniqueness
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both furan and oxazole rings, which contribute to its distinct chemical and biological properties. The combination of these heterocyclic rings enhances its potential as a versatile compound in various scientific research applications.
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-21(2)15(16-9-6-10-23-16)12-19-18(22)14-11-17(24-20-14)13-7-4-3-5-8-13/h3-11,15H,12H2,1-2H3,(H,19,22) |
Clave InChI |
PLDMBJZYTNDLBP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chlorophenyl)sulfanyl]-2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11322804.png)
![1-(3-Bromophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322808.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11322815.png)
![2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11322820.png)


![7-(2-chlorophenyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322835.png)


![N-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11322848.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322853.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B11322860.png)

![2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322897.png)
